2-(Phenethylthio)acetonitrile
Description
2-(Phenethylthio)acetonitrile is an organosulfur compound featuring a phenethyl group (C₆H₅CH₂CH₂–) attached via a thioether (–S–) linkage to an acetonitrile moiety (CH₂CN). This structural configuration confers unique reactivity and physicochemical properties, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its synthesis likely involves alkylation or nucleophilic substitution reactions, as seen in analogous compounds .
Properties
IUPAC Name |
2-(2-phenylethylsulfanyl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c11-7-9-12-8-6-10-4-2-1-3-5-10/h1-5H,6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYWXFZHHSJHLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenethylthio)acetonitrile typically involves the reaction of phenethylthiol with chloroacetonitrile. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
Reaction Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Phenethylthio)acetonitrile undergoes various chemical reactions, including:
Oxidation: The phenethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Primary amines
Substitution: Amides, esters, and other derivatives
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to 2-(Phenethylthio)acetonitrile exhibit notable antimicrobial properties. For instance, derivatives containing thiol groups have shown effectiveness against various bacterial strains, suggesting that the incorporation of sulfur-containing moieties can enhance biological activity .
Drug Design and Development
The compound is also being explored for its role in drug design. The heterocyclic scaffold associated with phenethylthio compounds has been linked to improved pharmacological profiles in drug candidates. For example, the synthesis of novel pyrazolo[1,5-a][1,3,5]triazin derivatives incorporating this compound has led to compounds with promising anticancer activity .
Agricultural Chemistry
Pesticide Development
In agricultural applications, this compound is being investigated as a potential pesticide due to its ability to disrupt the biochemical pathways of pests. The structure-activity relationship studies indicate that modifications to the thiol group can enhance insecticidal efficacy while minimizing toxicity to non-target organisms .
Material Science
Polymer Synthesis
The compound's reactivity allows it to be utilized in synthesizing polymers with specific functionalities. Research has shown that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability, making it suitable for applications in coatings and adhesives .
Case Studies
- Antimicrobial Efficacy Study
- Pesticidal Activity Assessment
- Polymer Development Experiment
Mechanism of Action
The mechanism of action of 2-(Phenethylthio)acetonitrile involves its interaction with various molecular targets. The nitrile group can act as a nucleophile or electrophile, participating in a range of chemical reactions. The phenethylthio group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can further react with other molecules.
Comparison with Similar Compounds
Characterization Techniques :
- NMR and IR Spectroscopy : Used to confirm functional groups and purity (e.g., methoxyphenyl-triazolethio derivatives ).
- HPLC/DAD-MS : Validated the uniqueness of synthesized compounds, as seen in triazolethio acetonitriles .
- DFT Calculations : Applied to coumarin derivatives to analyze HOMO-LUMO energies and charge distribution .
Physicochemical Properties
Pharmacological Activities :
- Phenethylthio Analogues : Likely candidates for neurological or metabolic drug development due to structural similarity to bioactive nitriles .
Biological Activity
2-(Phenethylthio)acetonitrile is a compound with significant potential in various biological applications. Its unique structure allows it to interact with biological systems, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C10H11NS
- Molecular Weight : 177.27 g/mol
- CAS Number : 104300-44-1
Structure
The compound features a phenethyl group attached to a thioether linkage with acetonitrile, which contributes to its reactivity and biological properties.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Modulation : It has been shown to interact with various receptors, potentially modulating their activity.
- Gene Expression Alteration : The compound can influence the expression of genes associated with its biological effects.
Pharmacological Applications
Research indicates that this compound has potential applications in:
- Analgesic Activity : Preliminary studies suggest that it may possess analgesic properties, potentially useful for pain management.
- Antimicrobial Properties : The compound has shown activity against certain bacterial strains, indicating its potential as an antimicrobial agent.
- Cancer Research : Some studies have explored its role in inhibiting tumor growth through specific pathways.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Analgesic | Pain relief in animal models | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduced tumor proliferation |
Case Studies
-
Analgesic Efficacy
- In a study evaluating the analgesic effects of various compounds, this compound demonstrated significant pain relief in neuropathic pain models, outperforming standard analgesics like pregabalin. Its effective dosage was determined to be lower than that of traditional treatments, indicating a promising therapeutic profile for pain management .
- Antimicrobial Activity
- Cancer Research
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
